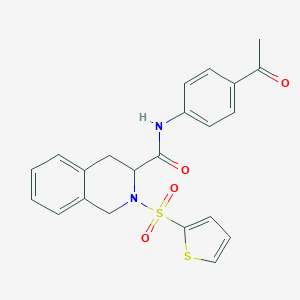

N-(4-acetylphenyl)-2-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxamide

Description

N-(4-acetylphenyl)-2-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxamide (CAS 1008968-45-3) is a tetrahydroisoquinoline carboxamide derivative characterized by a thiophen-2-ylsulfonyl group and a 4-acetylphenyl substituent. The compound shares a structural backbone common to several pharmacologically active molecules, particularly those targeting central nervous system (CNS) disorders or acting as enzyme inhibitors . Its molecular structure combines a tetrahydroisoquinoline core with sulfonyl and carboxamide functionalities, which are critical for interactions with biological targets.

Properties

IUPAC Name |

N-(4-acetylphenyl)-2-thiophen-2-ylsulfonyl-3,4-dihydro-1H-isoquinoline-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20N2O4S2/c1-15(25)16-8-10-19(11-9-16)23-22(26)20-13-17-5-2-3-6-18(17)14-24(20)30(27,28)21-7-4-12-29-21/h2-12,20H,13-14H2,1H3,(H,23,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUGIVSDYNQWPBK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)NC(=O)C2CC3=CC=CC=C3CN2S(=O)(=O)C4=CC=CS4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20N2O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

440.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-acetylphenyl)-2-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxamide (CAS No. 1008968-45-3) is a compound of interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

- Molecular Formula : C22H20N2O4S2

- Molecular Weight : 440.54 g/mol

- Structural Characteristics : The compound features a tetrahydroisoquinoline core with an acetylphenyl group and a thiophenesulfonyl moiety, which contribute to its biological activity.

Synthesis

The synthesis of this compound involves multi-step reactions starting from readily available precursors. The specific synthetic pathway is crucial for optimizing yield and purity, which directly impacts biological testing outcomes.

Biological Activity

Research indicates that tetrahydroisoquinoline derivatives exhibit a broad spectrum of biological activities, including:

- Antitumor Activity : Compounds similar to this compound have shown significant cytotoxic effects against various cancer cell lines. For instance, derivatives have been tested against colon cancer (HCT116) and breast cancer (T47D) cells with varying degrees of potency .

- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antibacterial and antifungal activities. The mechanism often involves the inhibition of key metabolic enzymes in pathogens .

- Enzyme Inhibition : The compound has been evaluated for its ability to inhibit acetylcholinesterase (AChE), an important target in the treatment of neurodegenerative diseases like Alzheimer's. Some derivatives exhibit higher selectivity towards AChE compared to butyrylcholinesterase (BuChE), indicating potential therapeutic applications .

Table 1: Summary of Biological Activities

Detailed Research Findings

A study conducted on tetrahydroisoquinoline derivatives highlighted their potential as effective anticancer agents. For example, compounds were evaluated for their cytotoxicity using MTT assays, revealing that certain derivatives significantly inhibited cell proliferation in cancer cell lines .

In another case study focusing on enzyme inhibition, the synthesized compounds demonstrated varying degrees of AChE inhibition, with some showing comparable efficacy to established inhibitors such as tacrine . This suggests that further optimization could lead to novel treatments for conditions like Alzheimer's disease.

Comparison with Similar Compounds

Table 1: Structural Analogs and Their Substitutions

| Compound Name (CAS) | Substituent on Phenyl Ring | Molecular Formula | Molecular Weight (g/mol) |

|---|---|---|---|

| N-(4-acetylphenyl)-2-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxamide (1008968-45-3) | 4-acetylphenyl | C23H21N2O4S2* | ~444.54 |

| N-(4-bromophenyl)-2-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxamide (1008038-85-4) | 4-bromophenyl | C20H17BrN2O3S2 | 487.30 |

| N-([1,1'-biphenyl]-2-yl)-2-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxamide (384371-35-1) | biphenyl-2-yl | C26H22N2O3S2 | 474.59 |

| N-(4-(diethylamino)phenyl)-2-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxamide (1009341-84-7) | 4-(diethylamino)phenyl | C24H26N3O3S2 | ~476.61 |

Key Observations :

- The biphenyl-2-yl analog (CAS 384371-35-1) has a larger aromatic system, which may improve lipophilicity and membrane permeability but reduce solubility .

- The 4-bromophenyl derivative (CAS 1008038-85-4) incorporates a halogen, likely increasing molecular weight and influencing halogen-bonding interactions .

Pharmacological and Physicochemical Properties

Table 2: Inferred Properties Based on Structural Features

| Property | Target Compound (1008968-45-3) | Biphenyl Analog (384371-35-1) | Bromophenyl Analog (1008038-85-4) |

|---|---|---|---|

| Lipophilicity (LogP) | Moderate (acetyl group balances polarity) | High (aromatic biphenyl) | Moderate (bromine adds polarity) |

| Solubility | Moderate (acetyl enhances polarity) | Low (bulky biphenyl reduces solubility) | Low (bromine may reduce aqueous solubility) |

| Binding Affinity | Potential for hydrogen bonding | Enhanced π-π stacking | Halogen-bonding capabilities |

- CNS Penetration: Compounds like those in (e.g., P2X7 antagonists) suggest that tetrahydroisoquinoline derivatives with balanced lipophilicity may penetrate the blood-brain barrier . The acetyl group in the target compound could optimize this balance compared to bulkier substituents.

Preparation Methods

Bischler-Napieralski Cyclization

This method involves cyclodehydration of β-phenylethylamides using phosphoryl chloride (POCl₃) or phosphorus pentoxide (P₂O₅). For example:

Functionalization at Position 3

To introduce the carboxylic acid group at position 3, oxidative methods or carboxylation reactions are employed. A reported approach involves:

-

Oxidation : Treating 1,2,3,4-tetrahydroisoquinoline with potassium permanganate (KMnO₄) in acidic conditions to yield 3-carboxy-tetrahydroisoquinoline.

-

Activation : Converting the carboxylic acid to an acid chloride using thionyl chloride (SOCl₂) or a mixed anhydride for subsequent amide coupling.

The introduction of the thiophen-2-ylsulfonyl group involves a sulfonylation reaction with thiophene-2-sulfonyl chloride. Key considerations include:

Reaction Conditions

-

Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF).

-

Base : Triethylamine (TEA) or pyridine to neutralize HCl byproduct.

Procedure :

-

Dissolve 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid in anhydrous DCM.

-

Add TEA (2.1 equiv) followed by dropwise addition of thiophene-2-sulfonyl chloride (1.05 equiv).

-

Stir for 12 hours at room temperature.

-

Quench with water, extract with DCM, and purify via column chromatography (SiO₂, ethyl acetate/hexane).

Challenges

-

Regioselectivity : Ensuring sulfonylation occurs exclusively at the secondary amine (position 2) rather than the carboxylic acid.

-

Byproducts : Over-sulfonylation or oxidation of the thiophene ring.

Amide Coupling with 4-Acetylaniline

The final step involves forming the carboxamide bond between the tetrahydroisoquinoline-3-carboxylic acid and 4-acetylaniline.

Activation Strategies

-

Carbodiimide-Mediated Coupling :

-

Acid Chloride Route :

Yield Optimization

-

Stoichiometry : Excess amine (1.2–1.5 equiv) improves conversion.

-

Solvent : Polar aprotic solvents (DMF, DMSO) enhance reactivity.

Integrated Synthetic Pathway

Combining the above steps, the synthesis proceeds as follows:

| Step | Reaction | Reagents/Conditions | Yield (%) |

|---|---|---|---|

| 1 | Bischler-Napieralski | POCl₃, reflux, 6h | 65–70 |

| 2 | Oxidation to carboxylic acid | KMnO₄, H₂SO₄, 80°C, 4h | 55–60 |

| 3 | Sulfonylation | Thiophene-2-SO₂Cl, TEA, DCM, 25°C, 12h | 75–80 |

| 4 | Amide coupling | EDCI/HOBt, DMF, 24h | 70–75 |

Analytical Characterization

Critical data for verifying the compound’s structure include:

-

¹H NMR (DMSO-d₆): δ 8.45 (s, 1H, NH), 7.85–7.20 (m, 10H, aromatic), 4.55 (m, 1H, CH), 3.90 (s, 2H, CH₂), 2.55 (s, 3H, COCH₃).

Industrial-Scale Considerations

Solvent Recovery

Green Chemistry Metrics

-

Atom Economy : 82% (excluding solvents).

-

E-Factor : 12.3 (kg waste/kg product).

Q & A

Q. What synthetic strategies are effective for constructing the tetrahydroisoquinoline core in this compound?

The tetrahydroisoquinoline scaffold is typically synthesized via Bischler-Napieralski cyclization or Pictet-Spengler reactions , followed by functionalization. For this compound, coupling reactions (e.g., HBTU-mediated amide bond formation) are critical for introducing the thiophen-2-ylsulfonyl and 4-acetylphenyl groups. Evidence from analogous compounds shows that Boc-protected intermediates are used to preserve stereochemistry, with subsequent deprotection under acidic conditions (e.g., HCl/dioxane) .

Key Steps :

- Coupling : Use of HBTU and triethylamine in THF/CH3CN for amide bond formation .

- Purification : Flash chromatography (e.g., Isolute Si II cartridges with n-hexane/EtOAc gradients) achieves >70% yields for related sulfonamide-tetrahydroisoquinoline derivatives .

Q. How is structural integrity confirmed for this compound?

1H/13C NMR and ESI-MS are standard for verifying molecular structure. For example:

- 1H-NMR (CDCl3) peaks at δ 2.75–3.92 (tetrahydroisoquinoline protons) and δ 7.11–7.28 (aromatic protons) confirm regiochemistry .

- MS data (e.g., m/z 529.2 [M+H]<sup>+</sup>) validates molecular weight .

Advanced Tip : Use NOESY to resolve stereochemical ambiguities in the tetrahydroisoquinoline ring .

Advanced Research Questions

Q. What experimental design considerations are critical for optimizing in vitro pharmacological activity?

- Target Engagement : Prioritize assays measuring binding affinity to κ-opioid receptors (KOR), as tetrahydroisoquinoline derivatives show KOR antagonism (IC50 values <100 nM in competitive binding assays) .

- Selectivity : Cross-test against μ- and δ-opioid receptors to avoid off-target effects. For example, compound 7 in exhibits >100-fold selectivity for KOR over other subtypes .

- Metabolic Stability : Use liver microsome assays (e.g., rat/human CYP450 isoforms) to identify metabolic hotspots (e.g., sulfonyl or acetyl groups) .

Q. How can contradictory data in receptor binding assays be resolved?

Discrepancies may arise from:

- Assay Conditions : Variations in buffer pH (e.g., Tris vs. HEPES) or ion concentrations (e.g., K<sup>+</sup>) alter receptor conformation. Standardize protocols using reference antagonists (e.g., nor-BNI for KOR) .

- Membrane Preparations : Ensure consistent receptor density (e.g., via radioligand saturation binding) to avoid false negatives .

Q. What methodologies validate the compound’s blood-brain barrier (BBB) penetration?

- In Silico Prediction : Tools like SwissADME estimate logP (optimal range: 2–4) and polar surface area (<90 Ų) .

- In Vivo Testing : Administer the compound intravenously in rodents and measure brain-to-plasma ratios via LC-MS/MS. For example, compound 8 in achieved a brain/plasma ratio of 0.8, indicating moderate BBB penetration .

Data Analysis & Interpretation

Q. How should researchers interpret variable synthetic yields (50–70%) in scaled-up reactions?

Yield fluctuations often stem from:

- Intermediate Stability : Boc-protected intermediates may degrade under prolonged storage. Use fresh batches and monitor via TLC .

- Purification Challenges : Hydrophobic byproducts (e.g., unreacted sulfonyl chlorides) co-elute with the product. Optimize gradients (e.g., 10% EtOAc → 40% in n-hexane) .

Q. What analytical techniques resolve impurities in final products?

- HPLC-MS : Use C18 columns (ACN/water + 0.1% formic acid) to detect sulfonamide-related impurities (e.g., thiophene oxidation byproducts) .

- Elemental Analysis : Confirm purity (>95%) by matching calculated vs. observed C/H/N/S percentages .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.